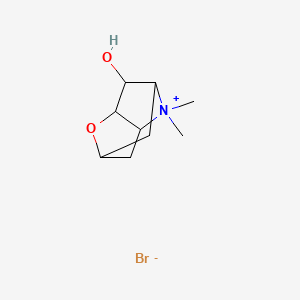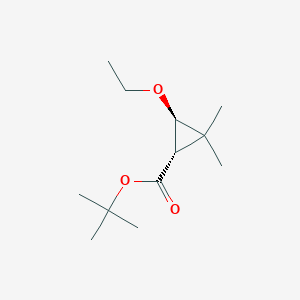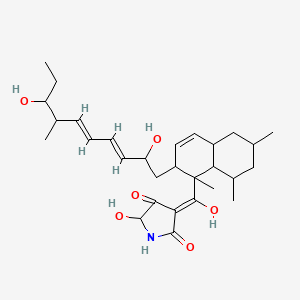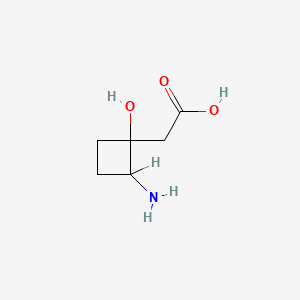
D-Fructose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-1-13C is an isotope labelled analogue of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The empirical formula is 13CC5H12O6 .
Synthesis Analysis
In a study, steady-state carbon labelling experiments were undertaken using D-[1-13C]fructose to investigate the carbon flux through the central carbon metabolism in C. necator H16 under heterotrophic and mixotrophic growth conditions . Another study reported an efficient continuous process for 5-HMF production in a biphasic system and its recovery at high yield and selectivity .
Molecular Structure Analysis
The molecular weight of D-Fructose-1-13C is 181.15 . The SMILES string is OC[C@H]1OC(O)([13CH2]O)C@@H[C@@H]1O .
Chemical Reactions Analysis
A study applied 13C-NMR technique to the metabolic study of glucose-related compounds, 1,5-anhydro-D-glucitol and 1,5-anhydro-D-fructose (AF) .
Physical And Chemical Properties Analysis
D-Fructose-1-13C is a powder . It has an optical activity of [α]20/D -93.5°, c = 2 in H2O (trace NH4OH) . The melting point is 119-122 °C (dec.) (lit.) .
Wissenschaftliche Forschungsanwendungen
Metabolic Flux Analysis
D-Fructose-1-13C can be used in 13C metabolic flux analysis (13C-MFA), a powerful tool for quantifying in vivo metabolic pathway activity in different biological systems . This technology plays a crucial role in understanding intracellular metabolism and revealing pathophysiological mechanisms .
Biochemical Characterization
D-Fructose-1-13C can be used in the biochemical characterization of various enzymes and metabolic pathways . By tracking the 13C isotope, researchers can gain insights into the function and behavior of these biological molecules .
Structure-Guided Mutagenesis
In structure-guided mutagenesis studies, D-Fructose-1-13C can be used to investigate the effects of specific mutations on the metabolic processing of fructose . The 13C label allows for precise tracking of the compound through various metabolic pathways .
Nutrient Uptake Studies
D-Fructose-1-13C can be used in nutrient uptake studies to understand how cells or organisms absorb and metabolize fructose . The 13C label can be detected and quantified, providing valuable data on nutrient utilization .
Drug Metabolism Studies
In drug metabolism studies, D-Fructose-1-13C can be used to study the impact of various drugs on fructose metabolism . This can provide important insights into the potential side effects and efficacy of various pharmaceuticals .
Disease Research
D-Fructose-1-13C can be used in disease research, particularly in diseases related to metabolism, such as diabetes . By studying how the labeled fructose is processed in diseased cells compared to healthy cells, researchers can gain insights into the disease mechanisms .
Wirkmechanismus
Target of Action
D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.
Mode of Action
D-Fructose-1-13C interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.
Biochemical Pathways
D-Fructose-1-13C is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, D-Fructose-1-13C can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Fructose-1-13C are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .
Result of Action
The action of D-Fructose-1-13C leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .
Action Environment
The action, efficacy, and stability of D-Fructose-1-13C can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of D-Fructose-1-13C, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of D-Fructose-1-13C can be achieved through the conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the isomerization of fructose-6-phosphate to D-Fructose-1-13C.", "Starting Materials": [ "Glucose-6-phosphate", "13C-labeled sodium bicarbonate", "MgCl2", "ATP", "H2O", "Enzyme Aldolase", "Enzyme Triosephosphate isomerase" ], "Reaction": [ "Glucose-6-phosphate is reacted with MgCl2 and ATP to form fructose-6-phosphate", "Fructose-6-phosphate is isomerized to D-Fructose-1-13C using enzyme Aldolase", "D-Fructose-1-13C is further isomerized to D-Fructose-6-13C using enzyme Triosephosphate isomerase" ] } | |
CAS-Nummer |
108311-21-3 |
Produktname |
D-Fructose-1-13C |
Molekularformel |
C₅¹³CH₁₂O₆ |
Molekulargewicht |
181.15 |
Synonyme |
Advantose FS 95-1-13C; D-(-)-Fructose-1-13C; D-(-)-Levulose-1-13C; D-Arabino-2-hexulose-1-13C; Fructose-1-13C; Fruit Sugar-1-13C; Fujifructo L 95-1-13C; Furucton-1-13C; Hi-Fructo 970-1-13C; Krystar-1-13C; Krystar 300-1-13C; Levulose-1-13C; Nevulose-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)




![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
